molecular formula C15H26ClNO4 B1408474 1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate CAS No. 1987123-54-5

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate

Cat. No.: B1408474
CAS No.: 1987123-54-5
M. Wt: 319.82 g/mol
InChI Key: YDHNVKBBEBVOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its piperidine ring structure, which is substituted with carboxylic acid esters and a chlorinated alkyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and chlorinated alkyl groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate is unique due to the presence of the chlorinated alkyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO4/c1-10(2)12(16)20-13(18)11-6-8-17(9-7-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNVKBBEBVOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Reactant of Route 2
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Reactant of Route 3
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.